molecular formula C51H93N25O12 B10846496 AdcAhxArg4Lys-PEGOMe

AdcAhxArg4Lys-PEGOMe

Cat. No.: B10846496
M. Wt: 1248.4 g/mol
InChI Key: JBQKHDQXRCCDGW-NZDGIOGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AdcAhxArg4Lys-PEGOMe is a complex chemical compound that combines adenosine, aminohexanoic acid, arginine, lysine, and polyethylene glycol methyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AdcAhxArg4Lys-PEGOMe involves multiple steps, including the conjugation of adenosine with oligoarginine and polyethylene glycol methyl ether. The process typically begins with the protection of functional groups, followed by the coupling of adenosine with aminohexanoic acid and arginine residues. The final step involves the attachment of polyethylene glycol methyl ether to the lysine residue. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide, along with solvents like dimethylformamide and dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

AdcAhxArg4Lys-PEGOMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AdcAhxArg4Lys-PEGOMe has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of AdcAhxArg4Lys-PEGOMe involves its interaction with specific molecular targets, such as protein kinases and adenosine receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the modulation of cellular signaling pathways and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AdcAhxArg4Lys-PEGOMe is unique due to its combination of adenosine, aminohexanoic acid, arginine, lysine, and polyethylene glycol methyl ether. This combination imparts unique properties, such as enhanced solubility, stability, and the ability to interact with multiple molecular targets.

Properties

Molecular Formula

C51H93N25O12

Molecular Weight

1248.4 g/mol

IUPAC Name

(2S,3S,4R,5R)-N-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-amino-1-[2-(2-methoxyethoxy)ethylamino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C51H93N25O12/c1-86-25-26-87-24-23-63-41(80)29(11-4-5-17-52)72-43(82)31(13-8-20-65-49(56)57)74-45(84)33(15-10-22-67-51(60)61)75-44(83)32(14-9-21-66-50(58)59)73-42(81)30(12-7-19-64-48(54)55)71-34(77)16-3-2-6-18-62-46(85)38-36(78)37(79)47(88-38)76-28-70-35-39(53)68-27-69-40(35)76/h27-33,36-38,47,78-79H,2-26,52H2,1H3,(H,62,85)(H,63,80)(H,71,77)(H,72,82)(H,73,81)(H,74,84)(H,75,83)(H2,53,68,69)(H4,54,55,64)(H4,56,57,65)(H4,58,59,66)(H4,60,61,67)/t29?,30-,31-,32-,33-,36-,37+,38-,47+/m0/s1

InChI Key

JBQKHDQXRCCDGW-NZDGIOGASA-N

Isomeric SMILES

COCCOCCNC(=O)C(CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCCCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

COCCOCCNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CCCCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.